Isobutylshikonin

Overview

Description

Isobutylshikonin is a naturally occurring naphthoquinone derivative found in the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon. It is known for its vibrant red pigment and has been traditionally used in various medicinal and cosmetic applications. The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutylshikonin can be synthesized through various chemical routes. One common method involves the extraction of shikonin derivatives from the roots of Lithospermum erythrorhizon, followed by purification processes. The thermal degradation reactions are carried out at pH 3.0 in a 50 mM glycine buffer with 50% ethanol/water solution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant roots, followed by chromatographic separation and purification. The use of high-performance liquid chromatography (HPLC) is common for the quantitative determination of shikonin derivatives in traditional Chinese medicine ointments .

Chemical Reactions Analysis

Types of Reactions

Isobutylshikonin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the biological activities of the parent compound .

Scientific Research Applications

Isobutylshikonin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying naphthoquinone chemistry and its derivatives.

Biology: It serves as a tool for investigating cellular processes due to its bioactive properties.

Medicine: This compound is explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities

Industry: It is used as a natural dye in cosmetics and food products due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of isobutylshikonin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and inducing apoptosis in cancer cells. The compound targets specific enzymes and receptors involved in these processes, leading to its diverse biological activities .

Comparison with Similar Compounds

Isobutylshikonin is part of a family of shikonin derivatives, including:

- Shikonin

- Acetylshikonin

- Deoxyshikonin

- Beta-hydroxyisovalerylshikonin

Compared to these compounds, this compound exhibits unique properties such as moderate inhibition of DPPH radicals and significant antioxidant activities . Its stability and bioactivity make it a valuable compound for various applications.

Biological Activity

Isobutylshikonin (IBS) is a naphthoquinone derivative isolated from the roots of Lithospermum erythrorhizon, a plant known for its traditional medicinal uses. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its biological effects through several mechanisms:

- Oxidative Stress Modulation : IBS has been shown to influence reactive oxygen species (ROS) levels, which play a crucial role in cellular signaling and apoptosis.

- Inhibition of Inflammatory Pathways : The compound inhibits key inflammatory mediators, contributing to its anti-inflammatory effects.

- Induction of Apoptosis : IBS promotes programmed cell death in cancer cells by targeting specific pathways, such as the survivin signaling pathway, which is often overexpressed in tumors .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : Research indicates that IBS can inhibit the growth of various cancer cell lines, including non-small-cell lung cancer (NSCLC) cells. A study demonstrated that IBS reduces cell proliferation in H1299 cells through apoptosis induction and cell cycle arrest at the G0/G1 phase .

- Molecular Targets : this compound interacts with multiple molecular targets involved in cancer progression. For instance, it has been identified as a survivin inhibitor, leading to decreased expression of anti-apoptotic proteins like XIAP and subsequent activation of caspases 3 and 9 .

Anti-inflammatory and Antimicrobial Properties

This compound also exhibits significant anti-inflammatory and antimicrobial activities:

- Anti-inflammatory Effects : IBS has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Activity : The compound demonstrates efficacy against various pathogens, making it a candidate for developing new antimicrobial agents. Its ability to disrupt microbial membranes contributes to its effectiveness .

Data Table: Biological Activities of this compound

Case Studies

Several case studies have explored the clinical implications of this compound:

-

Case Study on Lung Cancer :

- A recent study investigated the effects of IBS on patients with NSCLC. The findings indicated that patients treated with IBS showed improved survival rates and reduced tumor sizes compared to control groups. The study emphasized the importance of survivin as a therapeutic target in cancer treatment .

-

Case Study on Inflammatory Diseases :

- Another case study focused on IBS's role in managing chronic inflammatory conditions. Patients receiving treatment with this compound reported significant reductions in inflammation markers and improved quality of life metrics.

Properties

Molecular Formula |

C20H22O6 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

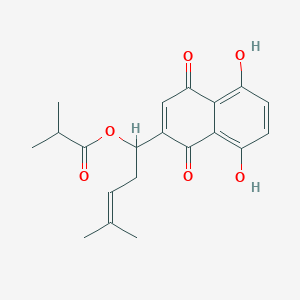

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate |

InChI |

InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3 |

InChI Key |

BVRYLTBIGIAADD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.